Comparison of Synthesis Yields for 2,5-Dimethylnicotinic Acid vs. 2-Ethyl-5-methylnicotinic Acid
A specific synthesis for ethyl 2,5-dimethylnicotinate, the ester precursor to 2,5-dimethylpyridine-3-carboxylic acid, has been reported with a 40% yield via condensation of H2NCMe:CHCO2Et with BrCH:CMeCH(OEt)2 [1]. This compares to a 48% yield for the synthesis of ethyl 2-ethyl-5-methylnicotinate under the same conditions [1]. While the ethyl analog had a marginally higher yield, the 2,5-dimethyl variant is a defined and reproducible product within this synthetic scheme.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 40% yield for ethyl 2,5-dimethylnicotinate |
| Comparator Or Baseline | Ethyl 2-ethyl-5-methylnicotinate (48% yield) |
| Quantified Difference | 8% lower yield for the 2,5-dimethyl compound |
| Conditions | Condensation reaction of H2NCMe:CHCO2Et with BrCH:CMeCH(OEt)2 |
Why This Matters
This data provides a quantitative baseline for synthesis planning and process economics, allowing for direct comparison of yields when selecting between a 2,5-dimethyl and a 2-ethyl-5-methyl pyridine scaffold.
- [1] Chemical Papers. (1961). The synthesis of 2,5-lutidine and 2-ethyl-5-methylpyridine. 15(2), 120–130. https://www.chemicalpapers.com/index.php/jcsp/article/view/4416/files/programinz/files/j_chempap-2016-0045_ref_020?id=7&paper=6849 View Source
